

Application Notes and Protocols for N-Ethyldiethanolamine in CO₂ Capture Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-Ethyldiethanolamine

Cat. No.: B092653

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Abstract

These application notes provide a comprehensive overview of the use of **N-Ethyldiethanolamine** (EDEA), also known as N,N-Diethylethanolamine (DEEA), in carbon dioxide (CO₂) capture systems. This document is intended for researchers, scientists, and professionals in drug development and related fields who are exploring amine-based solvents for CO₂ capture. It includes a summary of key performance data, detailed experimental protocols for performance evaluation, and visual representations of the underlying processes and mechanisms.

Application Notes

Introduction to N-Ethyldiethanolamine (EDEA) for CO₂ Capture

N-Ethyldiethanolamine (EDEA) is a tertiary alkanolamine that has garnered interest as a potential solvent for CO₂ capture from various gas streams, including flue gas from power plants and industrial processes. As a tertiary amine, EDEA offers the advantage of a high theoretical CO₂ loading capacity (1 mole of CO₂ per mole of amine) and potentially lower energy requirements for regeneration compared to primary and secondary amines like Monoethanolamine (MEA).^[1] EDEA is also noted for its potential to be synthesized from renewable resources.^[2]

Mechanism of CO₂ Capture with EDEA

Unlike primary and secondary amines which directly react with CO₂ to form carbamates, tertiary amines like EDEA act as a base to catalyze the hydrolysis of CO₂ in an aqueous solution. The primary reaction mechanism involves the formation of bicarbonate, as illustrated in the following reactions:

- CO₂ Dissolution: $\text{CO}_2 (\text{g}) \rightleftharpoons \text{CO}_2 (\text{aq})$
- Bicarbonate Formation (catalyzed by EDEA): $\text{CO}_2 (\text{aq}) + \text{H}_2\text{O} + \text{R}_3\text{N} \rightleftharpoons \text{HCO}_3^- + \text{R}_3\text{NH}^+$

Where R₃N represents EDEA. This mechanism avoids the formation of stable carbamates, which is a key factor in the lower regeneration energy of tertiary amines.

Key Performance Parameters

The effectiveness of EDEA as a CO₂ capture solvent is evaluated based on several key parameters, including its absorption capacity, absorption and desorption kinetics, thermodynamic properties, and corrosive nature.

Data Presentation:

The following tables summarize the available quantitative data for EDEA and related amine systems. It is important to note that much of the research on EDEA involves its use in blended amine systems to enhance its performance.

Table 1: Physical Properties of **N-Ethyldiethanolamine**

Property	Value	Reference
Molecular Formula	C ₆ H ₁₅ NO ₂	[3]
Molecular Weight	133.19 g/mol	[4]
Density	1.014 g/mL at 25 °C	
Boiling Point	246-252 °C	
Melting Point	-50 °C	

Table 2: CO₂ Absorption Performance of EDEA-based Solvents

Solvent System	Concentration	Temperature (°C)	CO2 Loading (mol CO2/mol amine)	Reference
2 M AEEA / 1 M EDEA / 4 M Sulfolane	-	30	Up to 2.17 mol/L (solution basis)	[5]
1.5 M EDEA + 0.5 M Alkylamine Blends	-	40	Varies with alkylamine	[4]
1 M EDEA / 2 M HMDA	-	25-60	Varies with pressure and temp	[6]
1.5 M EDEA / 1.5 M HMDA	-	25-60	Varies with pressure and temp	[6]
2 M EDEA / 1 M HMDA	-	25-60	Varies with pressure and temp	[6]

Note: AEEA = 2-(2-aminoethylamino)ethanol, HMDA = 1,6-hexanediamine. CO2 loading is often reported for the entire solution rather than per mole of a single amine in blended systems.

Table 3: Kinetic Data for CO2 Absorption in EDEA-based Systems

Solvent System	Temperature (K)	Second-Order Rate Constant (k ₂) (m ³ /(kmol·s))	Reference
EDEA promoted with Potassium Arginate	303	Rate promotion was most effective with this blend	[7]
EDEA promoted with Potassium Prolinate	303	Moderate rate promotion	[7]
EDEA promoted with Potassium Glycinate	303	Least effective rate promotion among the three	[7]

Table 4: Corrosion Data for Amines in CO₂ Capture Systems (Illustrative)

Amine Solution	Material	Temperature (°C)	CO ₂ Loading (mol/mol)	Corrosion Rate (mm/year)	Reference
30% MEA	Carbon Steel	50	0.4	~1.5	[2]
30% DETA	Carbon Steel	50	0.4	~0.5	[2]
30% MEA	Carbon Steel	80	0.4	> 4.0	[2]
30% DETA	Carbon Steel	80	0.4	~2.0	[2]

Note: This data is for MEA and DETA and is provided to illustrate the typical range of corrosion rates observed in amine-based CO₂ capture systems. Specific corrosion data for pure EDEA solutions is limited in publicly available literature.

Experimental Protocols

Protocol 1: Determination of CO₂ Absorption and Desorption Performance

Objective: To determine the CO₂ absorption rate, absorption capacity, and cyclic capacity of an aqueous EDEA solution.

Apparatus:

- Solvent screening apparatus: A jacketed glass reactor (250 mL) with a temperature controller.
- Magnetic stirrer and stir bar.
- Mass flow controllers for CO₂ and N₂.
- Gas inlet tube for bubbling gas through the solution.
- Condenser to cool the outlet gas.
- CO₂ analyzer.
- Data acquisition system.

Procedure:

- Solution Preparation: Prepare an aqueous solution of EDEA at the desired concentration (e.g., 2.0 M).
- Apparatus Setup:
 - Charge the reactor with a known mass (e.g., 124 g) of the EDEA solution.[\[4\]](#)
 - Set the temperature of the circulating bath for the reactor jacket to the absorption temperature (e.g., 40 °C).[\[4\]](#)
 - Start the magnetic stirrer at a constant speed (e.g., 450 rpm).[\[4\]](#)
- Absorption:
 - Introduce a gas mixture of known composition (e.g., 10 vol% CO₂ in N₂) into the solution at a constant flow rate.[\[4\]](#)

- Continuously monitor the CO₂ concentration in the gas leaving the reactor using the CO₂ analyzer.
- Continue the absorption until the CO₂ concentration in the outlet gas is approximately 95% of the inlet concentration, indicating saturation of the solution.[\[4\]](#)
- Take a liquid sample for analysis of the CO₂ loading (rich solution).
- Desorption:
 - Increase the reactor temperature to the desorption temperature (e.g., 80 °C).[\[4\]](#)
 - Switch the inlet gas to pure N₂ to strip the CO₂ from the solution.[\[4\]](#)
 - Continue desorption until the CO₂ concentration in the outlet gas drops to a low level (e.g., 1.0 vol%).[\[4\]](#)
 - Take a liquid sample for analysis of the CO₂ loading (lean solution).
- Analysis:
 - Determine the CO₂ content in the rich and lean liquid samples using a titration method.[\[4\]](#)
 - Calculate the CO₂ absorption capacity (loading) as moles of CO₂ per mole of amine.
 - Calculate the cyclic capacity as the difference between the rich and lean loadings.
 - The CO₂ absorption rate can be determined from the rate of change of CO₂ concentration in the gas phase during the absorption step.

Protocol 2: Corrosion Rate Measurement using Weight Loss Method

Objective: To determine the corrosion rate of carbon steel in an aqueous EDEA solution under CO₂-loaded conditions.

Materials:

- Carbon steel coupons (e.g., C1010) of known dimensions and surface area.[\[8\]](#)
- Sample bottles or a corrosion test cell.
- Thermostatically controlled water bath or oven.
- Analytical balance (accurate to 0.1 mg).
- Polishing paper, acetone, and ethanol for cleaning.
- The EDEA solution from Protocol 1 (or a freshly prepared solution).

Procedure:

- Coupon Preparation:
 - Measure the dimensions of the carbon steel coupons and calculate the surface area.
 - Polish the coupons with silicon carbide paper, rinse with deionized water, degrease with acetone, rinse with ethanol, and dry.
 - Weigh the cleaned and dried coupons accurately using an analytical balance.
- Corrosion Test:
 - Prepare the EDEA solution with the desired CO₂ loading (e.g., by bubbling CO₂ through it as in Protocol 1).
 - Place the weighed coupons in sample bottles and add the CO₂-loaded EDEA solution, ensuring the coupons are fully immersed.
 - Seal the bottles and place them in a water bath or oven set to the desired test temperature (e.g., 50 °C or 80 °C).[\[2\]](#)
 - Leave the coupons in the solution for a specified duration (e.g., 7 to 30 days).[\[9\]](#)
- Post-Test Analysis:
 - After the exposure period, carefully remove the coupons from the solution.

- Clean the coupons to remove corrosion products according to standard procedures (e.g., using an inhibited acid solution).
- Rinse the cleaned coupons with deionized water and ethanol, then dry them.
- Reweigh the coupons accurately.
- Calculation of Corrosion Rate:
 - Calculate the weight loss of each coupon.
 - Calculate the corrosion rate (CR) in millimeters per year (mm/year) using the following formula^[9]:

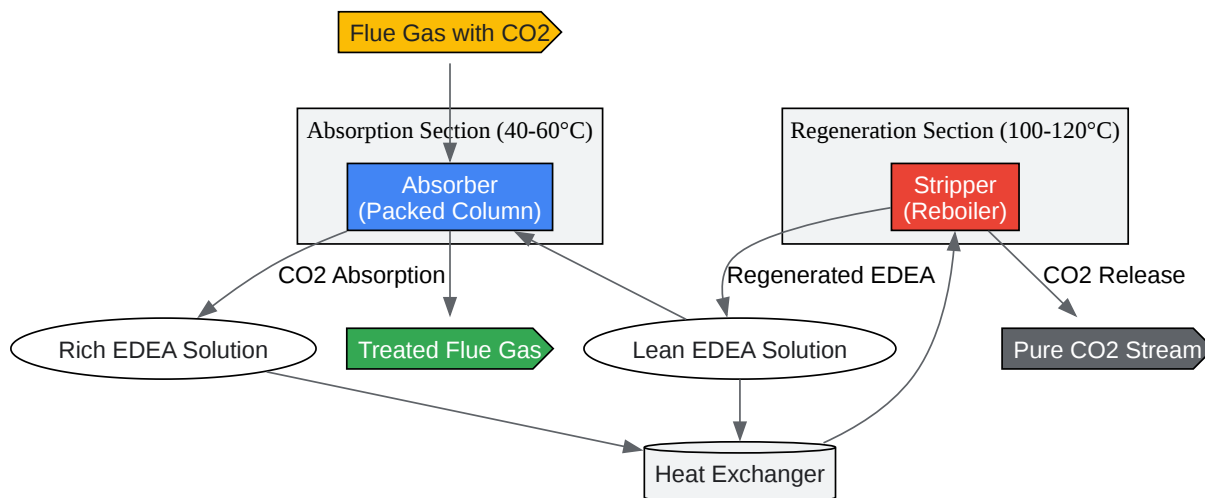
$$CR = (87600 \times W) / (A \times D \times T)$$

Where:

- W = Weight loss in grams
- A = Surface area of the coupon in cm²
- D = Density of the carbon steel in g/cm³
- T = Exposure time in hours

Mandatory Visualization

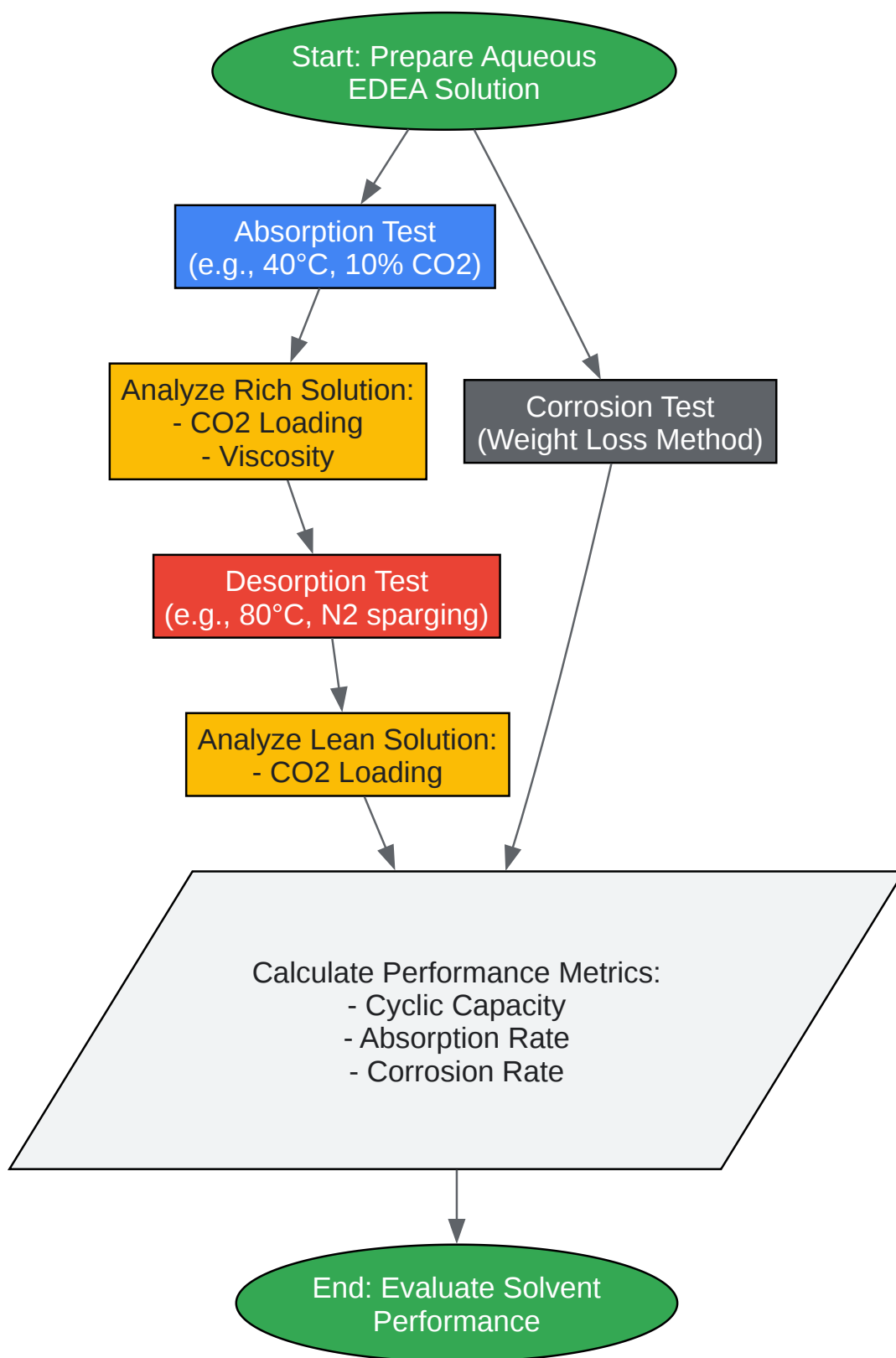
Diagram 1: CO₂ Capture and Regeneration Cycle



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Caption: A schematic of a typical amine-based CO₂ capture and regeneration process using EDEA.

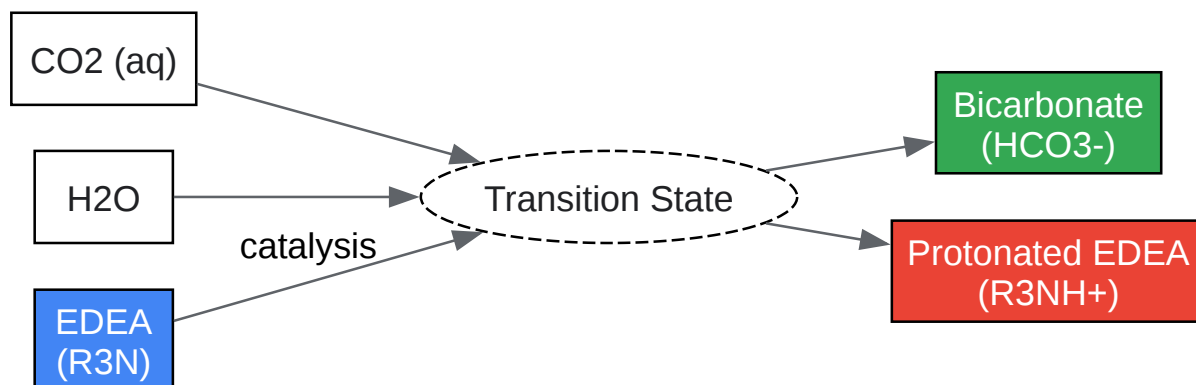
Diagram 2: Experimental Workflow for Solvent Screening



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Caption: A logical workflow for the experimental screening of EDEA as a CO₂ capture solvent.

Diagram 3: Reaction Mechanism of EDEA with CO₂



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Caption: The base-catalyzed hydration mechanism for CO₂ absorption in an aqueous EDEA solution.

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- To cite this document: BenchChem. [Application Notes and Protocols for N-Ethyldiethanolamine in CO2 Capture Systems]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092653#using-n-ethyldiethanolamine-in-co2-capture-systems>]

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